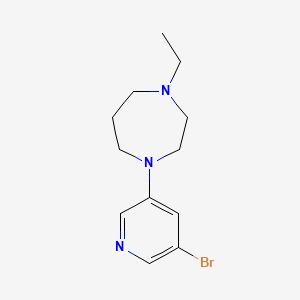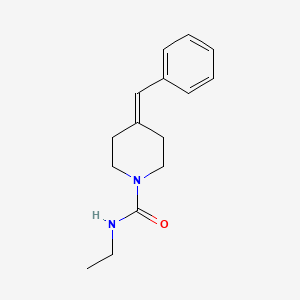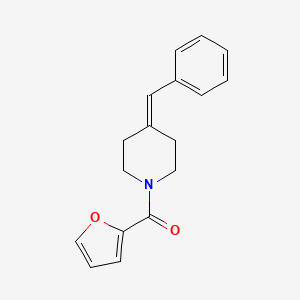
1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane, also known as BDZ-205, is a chemical compound that has been studied for its potential use as a therapeutic agent. BDZ-205 belongs to the class of diazepanes, which are known for their anxiolytic and sedative effects.
Wirkmechanismus
1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane acts as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety and sleep. By binding to a specific site on the receptor, 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane enhances the activity of GABA, leading to increased inhibition of neuronal activity and a reduction in anxiety and arousal.
Biochemical and Physiological Effects:
1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to increase slow-wave sleep and reduce REM sleep in rats. 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane has a high affinity for the alpha-2 and alpha-3 subunits of the GABA-A receptor, which are thought to be involved in the anxiolytic and sedative effects of 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane is its high affinity and selectivity for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in anxiety and sleep regulation. However, one limitation of 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane is its low water solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane. One area of interest is the potential use of 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane as a therapeutic agent for anxiety and insomnia in humans. Another area of interest is the use of 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane as a radioligand for imaging studies in the brain. Further research is also needed to fully understand the mechanism of action and physiological effects of 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane, as well as to optimize its synthesis and administration for use in experimental settings.
Synthesemethoden
1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane can be synthesized using a multi-step process starting with 5-bromopyridine-3-carboxaldehyde and 4-ethylpiperazine. The intermediate product is then treated with various reagents to produce the final product. The synthesis method has been optimized to improve the yield and purity of 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane has been studied for its potential use as a therapeutic agent for various conditions such as anxiety, insomnia, and epilepsy. It has been shown to have anxiolytic and anticonvulsant effects in animal models. 1-(5-Bromopyridin-3-yl)-4-ethyl-1,4-diazepane has also been investigated for its potential as a radioligand for imaging studies in the brain.
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-3-yl)-4-ethyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-2-15-4-3-5-16(7-6-15)12-8-11(13)9-14-10-12/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHZQJYDMNTWOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN(CC1)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7584364.png)


![1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7584382.png)

![5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7584406.png)

![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)
![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)


![(4-Benzylidenepiperidin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7584467.png)